4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine
Description
4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two 4-chlorophenyl groups attached to a pyrimidine ring through a sulfanyl linkage
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2S/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-14-7-5-13(18)6-8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLFYHKGSRZASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine typically involves the reaction of 4-chlorophenylthiol with a suitable pyrimidine precursor. One common method is the nucleophilic substitution reaction where 4-chlorophenylthiol reacts with 2-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the sulfanyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the pyrimidine ring.
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used for substitution reactions on the phenyl rings.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine, particularly its antibacterial activity, involves the inhibition of bacterial cell division. The compound targets the bacterial protein FtsZ, which is essential for the formation of the Z-ring during cell division. By inhibiting FtsZ polymerization and GTPase activity, the compound disrupts the bacterial cell division process, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl thiocyanate
- 4-Chlorothiophenol
- 4-Chlorophenyl sulfone
- 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives
Uniqueness
4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine is unique due to its dual 4-chlorophenyl groups attached to a pyrimidine ring through a sulfanyl linkage. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, its ability to inhibit bacterial cell division by targeting FtsZ is a distinctive mechanism of action that sets it apart from other antibacterial agents .
Biological Activity
4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its chlorophenyl and sulfanyl groups, is part of a broader class of pyrimidine derivatives known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine is . The presence of the chlorophenyl and sulfanyl groups enhances its chemical reactivity and potential biological activity. The compound's structure allows it to participate in various chemical transformations, which are crucial for modifying its properties and enhancing biological efficacy.
Biological Activity Overview
Research indicates that compounds containing pyrimidine moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation.
- Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrimidine derivatives, including 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine. Results demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine | Staphylococcus aureus | 20 |
| 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine | Escherichia coli | 30 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve apoptosis induction, with IC50 values reported at approximately 25 µM for MCF-7 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis Induction |
| HeLa | 30 | Cell Cycle Arrest |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown significant inhibition of acetylcholinesterase (AChE), with an IC50 value of 15 µM, indicating its potential utility in treating conditions like Alzheimer's disease.
Case Studies
- Antibacterial Efficacy : A case study involving the treatment of bacterial infections in mice demonstrated that administration of the compound resulted in a significant reduction in bacterial load compared to control groups.
- Cancer Treatment : Another study focused on the effects of this compound on tumor growth in xenograft models showed a marked decrease in tumor size after treatment over four weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
